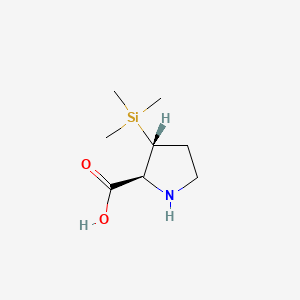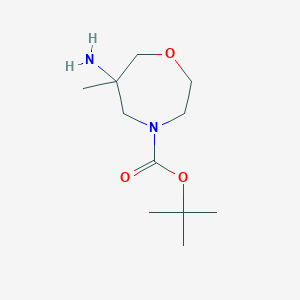
4,4-Bis(propoxymethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(propoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C13H24O3. It is a derivative of cyclohexanone, where two propoxymethyl groups are attached to the fourth carbon of the cyclohexanone ring. This compound is used as a building block in organic synthesis and has various applications in chemical research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(propoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with propoxymethyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the propoxymethyl group. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts such as phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Bis(propoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The propoxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4,4-Bis(propoxymethyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(propoxymethyl)cyclohexan-1-one depends on the specific reactions it undergoes. In general, the compound acts as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Cyclohexanone: The parent compound, which lacks the propoxymethyl groups.
4,4-Bis(methoxymethyl)cyclohexanone: A similar compound with methoxymethyl groups instead of propoxymethyl groups.
4,4-Bis(ethoxymethyl)cyclohexanone: A compound with ethoxymethyl groups.
Comparison: 4,4-Bis(propoxymethyl)cyclohexan-1-one is unique due to the presence of propoxymethyl groups, which impart different chemical and physical properties compared to its analogs
Propiedades
IUPAC Name |
4,4-bis(propoxymethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-9-16-11-14(12-17-10-4-2)7-5-13(15)6-8-14/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPNZNXFYEYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1(CCC(=O)CC1)COCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8241895.png)
![tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B8241900.png)
![7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8241904.png)

![Methyl furo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B8241923.png)






